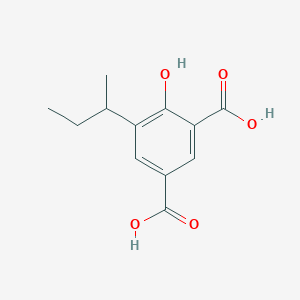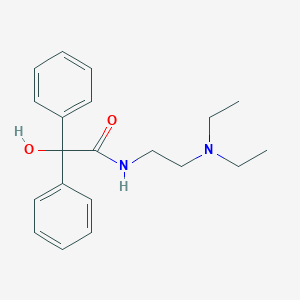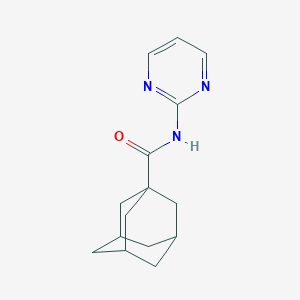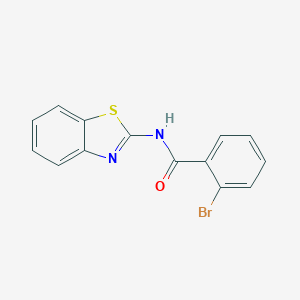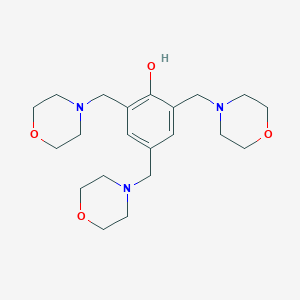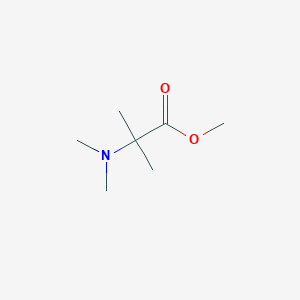
Methyl 2-(dimethylamino)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dimethylamino)-2-methylpropanoate, also known as DMAPA, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic chemistry as a catalyst for various reactions such as esterification, amidation, and transesterification. DMAPA is a colorless liquid with a pungent odor and is highly soluble in polar solvents such as water, alcohol, and acetone.
Mecanismo De Acción
The mechanism of action of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst involves the formation of a complex between the catalyst and the reactant. This complex then undergoes a series of reactions, leading to the formation of the desired product. Methyl 2-(dimethylamino)-2-methylpropanoate is known to act as a nucleophilic catalyst, which means that it donates electrons to the reactant, thereby facilitating the reaction.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(dimethylamino)-2-methylpropanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is not known to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst is its high efficiency in promoting various reactions. It is also a relatively cheap and readily available catalyst. However, one of the limitations of Methyl 2-(dimethylamino)-2-methylpropanoate is its sensitivity to air and moisture, which can lead to its degradation. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate can also lead to the formation of unwanted side products in certain reactions.
Direcciones Futuras
There are numerous future directions for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in scientific research. One potential area is the development of new catalysts based on Methyl 2-(dimethylamino)-2-methylpropanoate, which could have improved efficiency and selectivity in various reactions. Another area is the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the synthesis of new chiral compounds, which could have important applications in the field of medicinal chemistry. Finally, there is also potential for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the development of new analytical techniques for the analysis of various compounds.
Métodos De Síntesis
Methyl 2-(dimethylamino)-2-methylpropanoate can be synthesized through the reaction of 2-dimethylaminoethanol with methyl acrylate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield Methyl 2-(dimethylamino)-2-methylpropanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(dimethylamino)-2-methylpropanoate has numerous applications in scientific research. It is widely used as a catalyst in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. Methyl 2-(dimethylamino)-2-methylpropanoate is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate is used as a reagent in the analysis of various compounds such as amino acids and peptides.
Propiedades
Número CAS |
140653-59-4 |
|---|---|
Nombre del producto |
Methyl 2-(dimethylamino)-2-methylpropanoate |
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
methyl 2-(dimethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2/c1-7(2,8(3)4)6(9)10-5/h1-5H3 |
Clave InChI |
LYRCQLASMUAFIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)N(C)C |
SMILES canónico |
CC(C)(C(=O)OC)N(C)C |
Sinónimos |
DL-Alanine, N,N,2-triMethyl-, Methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




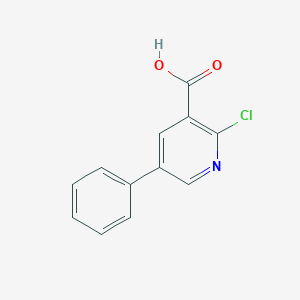
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
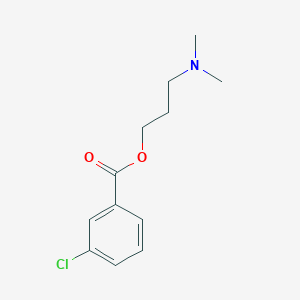
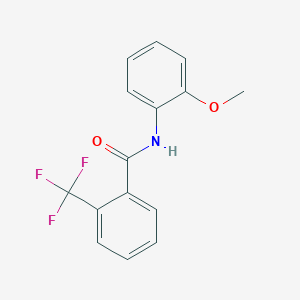
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
